molecular formula C28H39N7O6S B560591 E3 ligase Ligand-Linker Conjugates 13

E3 ligase Ligand-Linker Conjugates 13

Numéro de catalogue: B560591
Poids moléculaire: 601.7 g/mol
Clé InChI: SDSUWMZOAFJCPF-OTNCWRBYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

E3 Ligase Ligand-Linker Conjugates 13 (CAS: 2010159-45-0), also known as (S,R,S)-AHPC-C4-NH2 hydrochloride, is a heterobifunctional molecule designed for proteolysis-targeting chimera (PROTAC) applications. It comprises:

  • VHL ligand: Derived from (S,R,S)-AHPC, targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
  • Linker: A C4 alkyl chain (butyl group) for spatial optimization between the ligand and the target-binding moiety.
  • Functional group: A terminal amine (-NH2) for covalent attachment to protein-of-interest (POI) ligands.

Molecular Formula: C₂₈H₃₉N₇O₆S
Molecular Weight: 601.72 g/mol
Primary Application: Used in PROTACs targeting the embryonic ectoderm development (EED) protein, leveraging VHL-mediated ubiquitination for proteasomal degradation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

VH032-PEG2-N3 est synthétisé par une série de réactions chimiques qui impliquent l'incorporation du ligand VHL et du lieur PEG. La synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de VH032-PEG2-N3 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs automatisés et de criblage à haut débit pour garantir la pureté et le rendement du composé. Les conditions de réaction sont optimisées pour obtenir une efficacité et une reproductibilité élevées .

Analyse Des Réactions Chimiques

Chemical Reaction Types and Mechanisms

E3 Ligase Ligand-Linker Conjugate 13 participates in two primary bioorthogonal reactions:

Reaction Type Mechanism Key Features
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Forms a triazole ring via reaction with terminal alkynes in the presence of Cu(I) catalysts .- Requires copper catalysts (e.g., CuSO₄ + sodium ascorbate).
  • High reaction specificity and efficiency.
  • Widely used for PROTAC assembly . |
    | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Reacts with strained cyclooctynes (e.g., DBCO or BCN derivatives) without metal catalysts . | - Catalyst-free, suitable for sensitive biological systems.
  • Slower kinetics compared to CuAAC but avoids copper toxicity . |

Reaction Reagents and Conditions

The following reagents and conditions are critical for efficient conjugation:

Major Reaction Products and Functional Outcomes

Conjugation of E3 Ligase Ligand-Linker Conjugate 13 generates PROTACs with distinct degradation profiles:

Table 2: Impact of Linker Length on Degradation Efficiency

Linker Length Degradation Efficiency Key Findings Source
PEG2 (Conjugate 13)High (~70% target degradation)Optimal balance of flexibility and complex stability .
PEG9Minimal degradationExcessive linker length disrupts ternary complex formation .
  • Structural Insight : The PEG2 linker in Conjugate 13 enables proper spatial orientation between the E3 ligase (VHL) and the target protein, facilitating ubiquitination .
  • Conjugation Efficiency : Pulse-chase experiments confirmed >85% bioconjugation efficiency in cellular models .

Research Findings on Reaction Optimization

Recent studies highlight critical considerations for reaction design:

  • Proximal Lysine Residues : Degradation efficiency correlates with proximity to lysine residues on the target protein, enhancing ubiquitin transfer .
  • Linker Flexibility : Shorter PEG linkers (e.g., PEG2 vs. PEG9) improve degradation by reducing entropic penalties during ternary complex formation .
  • Catalyst Compatibility : CuAAC is preferred for in vitro PROTAC synthesis, while SPAAC is prioritized for in vivo applications to avoid copper toxicity .

Comparative Analysis with Structural Analogs

Conjugate 13’s reactivity and efficacy are contrasted with related compounds:

Table 3: Comparison with Common E3 Ligase-Linker Conjugates

Compound Linker Reactivity Degradation Efficiency
VH032-PEG2-N3 (Conjugate 13)PEG2High (CuAAC/SPAAC)70–85%
VH032-PEG3-N3PEG3Moderate~60%
Thalidomide-PEG4-AlkynePEG4Low (SPAAC only)<50%

Applications De Recherche Scientifique

Applications in Scientific Research

E3 ligase Ligand-Linker Conjugates 13 have a wide range of applications across various fields:

Chemistry

  • Click Chemistry : Used as a reagent for synthesizing complex molecules, enabling researchers to create diverse chemical libraries.

Biology

  • Protein-Protein Interactions : Employed in studies to elucidate interactions between proteins, providing insights into cellular mechanisms.
  • Protein Degradation Pathways : Facilitates research into the pathways involved in protein turnover, which is crucial for understanding various biological processes.

Medicine

  • Targeted Therapies : Utilized in developing therapies for diseases such as cancer, where specific proteins need to be degraded to inhibit tumor growth. For example, PROTACs targeting oncogenic proteins have shown promise in preclinical studies and early clinical trials .

Industry

  • Pharmaceutical Production : Applied in the synthesis of high-value chemicals and pharmaceuticals, contributing to more efficient production processes.

Selectivity and Potency

Research indicates that varying linker lengths significantly influence selectivity for different isoforms of proteins. In one study, this compound demonstrated enhanced degradation efficacy for specific kinases when optimized with a 12-atom linker compared to shorter linkers, which showed reduced selectivity . Additionally, modifications in linker chemistry improved pharmacokinetic properties such as metabolic stability and biodistribution, crucial for therapeutic applications.

In Vivo Efficacy

In animal models, this compound effectively reduced levels of disease-associated proteins. This suggests potential applications in treating conditions like cancer and autoimmune diseases. Notably, these conjugates selectively degraded oncogenic proteins without affecting non-target proteins, minimizing side effects .

Mechanistic Insights

The compound's ability to form stable ternary complexes with both target proteins and E3 ligases is critical for its function. This interaction leads to efficient ubiquitination and subsequent proteasomal degradation of target proteins, demonstrating its utility as a therapeutic agent .

Study FocusFindings
SelectivityEnhanced degradation efficacy with optimized linker lengths; specific targeting achieved.
In Vivo StudiesSignificant reduction in disease-associated proteins; potential application in cancer therapy.
Mechanistic InsightsStable ternary complex formation leading to efficient ubiquitination and degradation.

Mécanisme D'action

VH032-PEG2-N3 exerts its effects through the following mechanism:

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between Conjugate 13 and other E3 ligase ligand-linker conjugates:

Parameter Conjugate 13 (VHL) Conjugate 14 (CRBN) cIAP1 Ligand-Linker Conjugates 3 (IAP) Conjugate 1 (VHL)
E3 Ligase Target VHL Cereblon (CRBN) Inhibitor of Apoptosis Proteins (IAP) VHL
Ligand Core (S,R,S)-AHPC Thalidomide derivative Bestatin or MV1 derivative (S,R,S)-AHPC
Linker Type C4 alkyl chain PEG3 spacer Amide/ester-based PEG2 spacer
Functional Group -NH2 -N3 (azide) -COOH or -OH -NH2
Degradation Efficiency High (EED-specific) Moderate (broad CRBN targets) Variable (context-dependent) Moderate
Key Applications EED degradation IKZF1/3 degradation c-Myc, BCR-ABL degradation BET protein degradation
Synthetic Yield 69–89% (amide coupling) 43–82% (Mitsunobu reaction) 36–81% (ester/amide coupling) 80% (HATU-mediated coupling)

Conjugate 13

  • Synthesis Route :
    • Ligand Functionalization : The VHL ligand is Boc-protected, followed by coupling to a C4 alkyl linker via HATU/DIPEA-mediated amidation.
    • Deprotection : Boc removal under acidic conditions yields the free amine for POI ligand attachment .
  • Key Advantages : High yields (81–89%) in amide bond formation and stability in physiological conditions .

Comparisons :

  • CRBN-Based Conjugates (e.g., Conjugate 14): Use thalidomide derivatives linked via PEG spacers. Lower yields (43–82%) due to steric hindrance in Mitsunobu reactions .
  • IAP-Based Conjugates : Employ bestatin or MV1 ligands with ester/amide linkers. Ester bonds show lower yields (36%) compared to amides (81%) .

Challenges and Innovations

  • VHL Conjugates: Limited by tissue-specific VHL expression but enhanced by hybrid linkers (e.g., PEG-C4) improving solubility .
  • CRBN Conjugates: Face IMiD (immunomodulatory drug)-like toxicity; newer analogs aim to minimize off-target binding .
  • Emerging E3 Ligases : MDM2 and DCAF15 ligands are under exploration to expand the PROTAC toolkit .

Activité Biologique

E3 ligase ligand-linker conjugates, particularly Conjugate 13 , represent a significant advancement in the field of targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) . This article explores the biological activity, mechanisms of action, and implications of these conjugates in therapeutic applications, supported by detailed research findings and data tables.

Overview of E3 Ligase Ligand-Linker Conjugates

E3 ligases are pivotal in the ubiquitin-proteasome system, facilitating the transfer of ubiquitin to target proteins, thereby marking them for degradation. E3 ligase ligand-linker conjugates are designed to enhance the specificity and efficacy of this process by linking a ligand for an E3 ligase with a target protein ligand through a flexible linker. This design allows for the simultaneous binding of both proteins, forming a ternary complex essential for ubiquitination and subsequent degradation of the target protein .

The mechanism by which E3 ligase ligand-linker conjugates operate involves several key steps:

  • Binding : The conjugate binds to both the target protein and the E3 ligase.
  • Ubiquitination : This binding facilitates the transfer of ubiquitin from an E2 enzyme to the target protein.
  • Degradation : The polyubiquitinated protein is recognized by the proteasome and degraded into smaller peptides .

Biological Activity of Conjugate 13

Conjugate 13 has shown promising biological activity across various studies. Its design incorporates specific linkers that optimize binding affinity and selectivity towards target proteins. The following sections detail its efficacy based on experimental findings.

Case Studies and Research Findings

  • Selectivity and Potency :
    • A study demonstrated that varying linker lengths significantly influenced the selectivity for different isoforms of proteins. For instance, Conjugate 13 exhibited enhanced degradation efficacy for specific kinases when optimized with a 12-atom linker, compared to shorter linkers which showed reduced selectivity .
    • The study further revealed that small modifications in linker chemistry could improve pharmacokinetic properties such as metabolic stability and biodistribution, crucial for therapeutic applications .
  • In Vivo Efficacy :
    • In animal models, Conjugate 13 effectively reduced levels of disease-associated proteins, indicating its potential in treating conditions like cancer and autoimmune diseases. The study highlighted its ability to selectively degrade oncogenic proteins without affecting non-target proteins, thus minimizing side effects .
  • Mechanistic Insights :
    • Research has shown that Conjugate 13 can form stable ternary complexes that facilitate efficient ubiquitination cycles. This catalytic behavior allows it to be recycled within the cell, enhancing its overall therapeutic potential .

Data Table: Summary of Biological Activity

PropertyObservationReference
Linker LengthOptimal at 12 atoms for selectivity
Target ProteinEffective against specific kinases
In Vivo EfficacySignificant reduction in oncogenic proteins
Pharmacokinetic PropertiesImproved metabolic stability with modified linkers

Q & A

Basic Research Questions

Q. What are the critical design principles for E3 ligase ligand-linker conjugates in PROTAC development?

The design hinges on three factors:

  • Exit vector selection : Ligands must retain E3 ligase binding affinity post-linker attachment. For VHL-based ligands, modifications are typically made at the hydroxyl or amino groups .
  • Linker length/rigidity : Shorter PEG-based linkers (e.g., 2-unit PEG in Conjugate 13) balance solubility and steric hindrance, while rigid aromatic linkers enhance proteasome recruitment .
  • Orthogonal functionalization : Use of azide (N3) or carboxylate termini enables "click chemistry" for POI ligand conjugation .

Q. What synthetic strategies are used for linker attachment to E3 ligase ligands?

Common methods include:

  • Amide coupling : EDC/HOBt-mediated coupling of carboxylic acid-containing linkers to amino-protected ligands (e.g., Boc- or Fmoc-protected bestatin derivatives), yielding 75–89% efficiency .
  • Mitsunobu reactions : For hydroxyl-containing ligands (e.g., VHL derivatives), linkers are attached using DIAD/TPP, achieving 62–81% yields .
  • Solid-phase synthesis : Resin-based approaches (e.g., 2-chlorotrityl chloride resin) streamline iterative modifications for IAP ligands .

Q. How is structural integrity validated post-synthesis?

  • HPLC/MS : Purity (>95%) and molecular weight confirmation (e.g., m/z 601.72 for Conjugate 13) .
  • NMR : 1H/13C spectra verify linker regiochemistry and absence of epimerization .
  • Functional assays : SPR or ITC quantifies E3 ligase binding affinity post-conjugation .

Advanced Research Questions

Q. How do reaction conditions influence yields in conjugate synthesis?

Contradictions arise from solvent/base choices:

  • Amide vs. ester coupling : EDC/HOBt in DMF yields 81–89% for amides, while esterification under similar conditions drops to 36% due to hydrolysis .
  • Base selection : K2CO3 in DMF/DMSO achieves 62–81% for tosylate-containing conjugates, whereas NaH in THF reduces steric hindrance for bulky linkers .
  • Temperature : Prolonged heating (>45°C) degrades acid-labile ligands (e.g., thalidomide derivatives) .

Q. What strategies reconcile bioactivity discrepancies between in vitro and in vivo models?

  • Pharmacokinetic profiling : Quantify tissue distribution via mass spectrometry imaging (MSI) to identify off-target accumulation or poor blood-brain barrier penetration .
  • Linker optimization : Replace PEG with non-immunogenic alternatives (e.g., alkyl chains) to reduce clearance in murine models .
  • Proteasome engagement assays : Use FRET-based reporters to confirm intracellular ternary complex formation .

Q. How can computational modeling optimize linker design?

  • Molecular dynamics (MD) : Simulate PROTAC flexibility to predict optimal linker length for POI-E3 ligase proximity (e.g., 30–50 Å for CRBN-based degraders) .
  • Docking studies : Identify steric clashes between linkers and E3 ligase/POI surfaces (e.g., VHL-Conjugate 13 interactions) .

Q. What methods address contradictory data from alternative conjugation techniques?

  • Controlled comparative studies : Parallel synthesis of amide/ester/Mitsunobu derivatives under standardized conditions to isolate yield/activity variables .
  • Batch-to-batch analysis : Use LC-MS to trace impurities (e.g., unreacted linker) that skew bioactivity .

Propriétés

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSUWMZOAFJCPF-OTNCWRBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

E3 ligase Ligand-Linker Conjugates 13
E3 ligase Ligand-Linker Conjugates 13
E3 ligase Ligand-Linker Conjugates 13
E3 ligase Ligand-Linker Conjugates 13
E3 ligase Ligand-Linker Conjugates 13
E3 ligase Ligand-Linker Conjugates 13

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.